![molecular formula C5H9FOS B1472438 (3-Fluorothiolan-3-yl)methanol CAS No. 1550730-31-8](/img/structure/B1472438.png)
(3-Fluorothiolan-3-yl)methanol
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Overview
Description
(3-Fluorothiolan-3-yl)methanol, also known as 3-Fluoro-2-methylthio-1-propanol, is a sulfur-containing compound with a range of potential applications in scientific research. It is a synthetic compound that can be prepared in a laboratory using a variety of methods, and it has been studied extensively in the scientific community due to its unique properties.
Scientific Research Applications
Pharmaceutical Testing
(3-Fluorothiolan-3-yl)methanol: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to detect the presence and concentration of specific compounds in drug formulations.
Fluorophore Stabilization in Life Sciences
In life sciences, (3-Fluorothiolan-3-yl)methanol can be involved in the stabilization of fluorophores . This application is significant for fluorescence microscopy and single-molecule studies, where stabilized fluorophores are essential for accurate imaging and analysis.
Organic Synthesis
The compound finds its application in organic synthesis, particularly in fluoroorganic chemistry, where it may be used to introduce fluorine atoms into organic molecules . This modification can significantly alter the physical and chemical properties of the synthesized compounds, making them suitable for various applications.
Chiral Material Development
(3-Fluorothiolan-3-yl)methanol: could be a precursor in the development of chiral materials for optoelectronics . These materials are vital for creating devices like circularly polarized organic light-emitting diodes (CP-OLEDs), which have applications in advanced display technologies.
Environmental Science
In environmental science, compounds like (3-Fluorothiolan-3-yl)methanol may be used in the synthesis of nanomaterials for environmental improvement . These nanomaterials can aid in water purification, pollution reduction, and the development of eco-friendly technologies.
Materials Science
(3-Fluorothiolan-3-yl)methanol: can contribute to materials science by being part of the synthesis process for new materials with specific properties, such as thermally activated delayed fluorescence materials . These materials are crucial for the next generation of energy-efficient lighting and display technologies.
properties
IUPAC Name |
(3-fluorothiolan-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FOS/c6-5(3-7)1-2-8-4-5/h7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIQELWGQBDIKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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